5-Hydroxy-3-(4-Hydroxyphenyl)-7-(3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxychromen-4-One
描述
Contextualization within Isoflavone (B191592) Research
Isoflavones are a class of plant secondary metabolites, recognized as phytoestrogens due to their structural similarity to mammalian estrogens nih.govwikipedia.orgresearchgate.net. Within the realm of isoflavone research, Genistin holds a significant position as the predominant naturally occurring form of Genistein (B1671435) in plants, especially in soybeans wikipedia.orgnih.gov. Studies from the 1970s revealed that nearly all isoflavonoid (B1168493) compounds in soy are present as their glucosides, such as Genistin wikipedia.org. Understanding the various factors that influence the absorption and metabolism of these naturally occurring glycosides, including Genistin, is essential for fully elucidating their physiological activity in the human body wur.nl. The biological activities attributed to isoflavones often depend on their conversion from the glycosidic form to the aglycone form by digestive enzymes wikipedia.org.
Historical Perspectives on Genistin Isolation and Study
Genistin was first isolated in 1931 from a 90% methanol (B129727) extract of soybean meal wikipedia.org. This initial discovery revealed that its hydrolysis with hydrochloric acid produced one mole each of Genistein and glucose wikipedia.org. This finding highlighted Genistin's identity as the glycosidic precursor to Genistein, which itself had been isolated earlier in 1899 from the plant Genista tinctoria wikipedia.orgfrontiersin.orgencyclopedia.pubmdpi.com. Early research in the 1970s further solidified the understanding that the vast majority (99%) of isoflavonoid compounds in soy exist as their glucosides wikipedia.org. The recognition that these glucosides are converted by digestive enzymes in the gastrointestinal system to exert their biological effects laid the groundwork for subsequent metabolism and bioavailability studies wikipedia.org. Later research, particularly in 2002, demonstrated the significant role of gut microflora in the conversion of Genistin to Genistein, with subsequent findings indicating that enzymes present in the human small intestine and liver also contribute to this conversion wikipedia.org.
Current Research Trajectories and Open Questions in Genistin Studies
Current research on Genistin primarily focuses on its bioavailability, metabolism, and various biological activities, often in relation to its aglycone form, Genistein.
Bioavailability and Metabolism Genistin is readily converted to its aglycone form, Genistein, upon ingestion wikipedia.org. This deglycosylation, primarily driven by gut bacteria and enzymes in the small intestine and liver, is a crucial step for the absorption of the compound wikipedia.orgwur.nl. Studies have consistently shown that Genistein is generally more bioavailable than its glycoside, Genistin wur.nlnih.gov. For instance, in studies using freely moving unanesthetized rats, the area under the curve (AUC) values for total Genistein and its conjugates were higher for Genistein compared to Genistin nih.gov.
The major route of absorption for Genistin involves its deglycosylation to Genistein, followed by the subsequent intestinal metabolism of Genistein into glucuronides and sulfates wur.nl. The gut microbiota plays a significant role in the biotransformation of Genistin, leading to the production of Genistein and other small molecule metabolites through reactions such as decarbonylation, hydroxylation, and methylation nih.gov. Dominant genera like Lactobacillus, Bifidobacterium, Parabacteroides, Sutterella, and Dorea have been identified as key players in Genistin fermentation by fecal bacteria nih.gov.
Research is also exploring strategies to improve the bioavailability of Genistin and Genistein. For example, complexation of Genistein with high-amylose corn starch has been shown to increase its bioavailability by enhancing its release under simulated intestinal conditions and in in vivo rat models acs.org. The naturally occurring compound phloridzin, found in apples, has also been suggested to improve Genistin's bioavailability by inhibiting efflux-transporters in the enterocytes wur.nl. Despite these advancements, the precise role and biological activities of all the various metabolites formed from Genistin and Genistein remain an area of ongoing investigation wur.nl.
Biological Activities Genistin, like Genistein, exhibits phytoestrogenic activity wikipedia.orgnih.gov. Studies have shown that Genistin can stimulate estrogen-dependent breast cancer cell growth in vivo at certain concentrations, with tumor regression observed upon its removal from the diet wikipedia.org. Beyond its estrogenic properties, Genistin has demonstrated antiviral activity, showing inhibition of rotavirus infectivity in the neonatal intestine wikipedia.org.
In the context of bone metabolism, both Genistin and Genistein have been shown to enhance bone metabolism in femoral-metaphyseal tissues of elderly rats, with Genistein exhibiting a greater effect wikipedia.org. Genistin also possesses strong bone loss preventive activity in experimental rats, an effect that can be enhanced when combined with fructooligosaccharides wikipedia.org.
Recent research has also identified Genistin as a potent anti-adipogenic and anti-lipogenic agent mdpi.com. It has been shown to suppress lipid accumulation during adipogenesis in 3T3-L1 cells in a dose-dependent manner, similar to Genistein mdpi.com. This effect is mediated through the suppression of adipocyte-specific proteins and genes, such as peroxisome proliferator-activated receptor γ (PPARγ), CCAAT-enhancer-binding protein α (C/EBPα), and adipocyte binding protein 2 (aP2)/fatty acid-binding protein 4 (FABP4), as well as lipogenic enzymes like ATP citrate (B86180) lyase (ACL), acetyl-CoA carboxylase 1 (ACC1), and fatty acid synthase (FAS) mdpi.com. Both Genistin and Genistein also activate AMP-activated protein kinase α (AMPKα) and inhibit sterol regulatory element-binding transcription factor 1c (SREBP-1c) mdpi.com.
Open Questions and Future Directions Despite the extensive research, several open questions persist in Genistin studies. A key area for future research involves a more comprehensive understanding of the exact mechanisms of action of Genistin and its diverse metabolites, particularly beyond the well-studied Genistein wur.nl. Further investigations are needed to fully characterize the biological activities of all the various biotransformation products of Genistin by the intestinal flora nih.gov. Improving the bioavailability of Genistin for enhanced therapeutic efficacy remains a significant challenge, with ongoing studies exploring novel delivery systems and formulations acs.orgthieme-connect.comnih.gov. Additionally, there is a need for standardized extracts and more consistent labeling of Genistin-containing nutraceuticals to ensure reliable research outcomes and potential applications nih.gov.
Genistin and Genistein Content in Soy Products (µg/g) mdpi.com
| Soy Product Type | Genistein (µg/g) | Genistin (µg/g) |
| Soybeans | 4.6 - 18.2 | 200.6 - 968.1 |
| Soy Nuts | 4.6 - 18.2 | 200.6 - 968.1 |
| Soy Powder | 4.6 - 18.2 | 200.6 - 968.1 |
| Soy Milk | 1.9 - 13.9 | 94.8 - 137.7 |
| Tofu | 1.9 - 13.9 | 94.8 - 137.7 |
| Miso | 38.5 - 229.1 | 71.7 - 492.8 |
| Natto | 38.5 - 229.1 | 71.7 - 492.8 |
Pharmacokinetic Parameters of Genistein and Genistin in Rat Portal Vein Plasma (AUC(0-24h)) nih.gov
| Compound | AUC(0-24h) (µM·h) |
| Genistein | 54 |
| Genistin | 24 |
| Soy Protein Extract | 13 |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,8,15,18-24,26-28H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOLJUOHXJRHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859459 | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Genistin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-59-9 | |
| Record name | Genistin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-5-hydroxy-3-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Genistin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 - 256 °C | |
| Record name | Genistin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways of Genistin
Plant-Based Biosynthesis Mechanisms of Genistin
The biosynthesis of genistin in plants is a branch of the phenylpropanoid pathway, which is responsible for producing a wide array of plant secondary metabolites, including flavonoids nih.govrsc.org.
Phenylpropanoid Pathway Precursors to Genistein (B1671435) Biosynthesis
The phenylpropanoid pathway initiates with L-phenylalanine, an aromatic amino acid rsc.orgfrontiersin.org. Phenylalanine ammonia (B1221849) lyase (PAL) deaminates phenylalanine to form cinnamic acid nih.govrsc.orgmdpi.com. Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid nih.govrsc.orgmdpi.com. Subsequently, 4-coumarate-CoA ligase (4CL) converts p-coumaric acid into p-coumaroyl-CoA nih.govrsc.orgmdpi.com.
P-coumaroyl-CoA, along with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway), is condensed by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone) mdpi.comencyclopedia.pub. Chalcone isomerase (CHI) then catalyzes the intramolecular cyclization of naringenin chalcone to yield naringenin (5,7,4'-trihydroxy-flavanone), a key flavonoid intermediate that serves as the substrate for genistein biosynthesis nih.govmdpi.comencyclopedia.pub.
Isoflavone (B191592) Synthase (IFS) and 2-Hydroxyisoflavanone (B8725905) Dehydratase (HID/IFD) in Genistein Precursor Formation
The conversion of naringenin to genistein involves two crucial enzymes: isoflavone synthase (IFS) and 2-hydroxyisoflavanone dehydratase (HID/IFD) frontiersin.orgfrontiersin.orgmdpi.com. IFS, a cytochrome P450 enzyme (CYP93C), catalyzes the committed step in isoflavonoid (B1168493) biosynthesis by migrating the B-ring of naringenin from the C-2 to the C-3 position, yielding 2-hydroxyisoflavanone (also known as 2,5,7,4'-tetrahydroxyisoflavone) frontiersin.orgnih.govfrontiersin.orgfrontiersin.org. This 2-hydroxyisoflavanone is an unstable intermediate frontiersin.org.
Subsequently, 2-hydroxyisoflavanone dehydratase (HID), also referred to as isoflavone dehydratase (IFD), catalyzes the dehydration of 2-hydroxyisoflavanone to form genistein frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netwikipedia.org. The necessity of HID for genistein synthesis has been a subject of research, with some studies demonstrating its critical role in isoflavone productivity researchgate.netresearchgate.net. For instance, in hairy root cultures of Lotus japonicus, overexpression of HID led to the accumulation of genistein, whereas expression of IFS alone did not result in detectable isoflavones researchgate.netresearchgate.net.
Glucosylation Reactions in Genistin Formation
Genistin is the 7-O-β-D-glucoside of genistein researchgate.netmdpi.com. The formation of genistin from genistein occurs through a glycosylation reaction, where a glucose moiety is added to the genistein molecule. This process is catalyzed by UDP-glycosyltransferases (UGTs) encyclopedia.pubnih.gov. UGTs facilitate the transfer of a glycosyl group from a nucleotide sugar, such as UDP-glucose, to the genistein aglycone encyclopedia.pubresearchgate.net. Specifically, the C-7 hydroxyl group of genistein is a preferred site for glucosylation, leading to the formation of genistin researchgate.netmdpi.comnih.gov. Other glycosylation sites, such as the C-4' hydroxyl group, can also be modified, yielding different genistein glucosides like genistein 4'-O-β-D-glucoside, and even diglucosides such as genistein 4',7-O-β-D-diglucoside researchgate.netnih.govrsc.org.
Heterologous Biosynthesis of Genistin in Engineered Microorganisms
Due to the low abundance of isoflavonoids in their natural plant sources and the complexities of extraction, engineered microorganisms have emerged as promising platforms for the heterologous biosynthesis of genistin and its precursor, genistein frontiersin.orgmdpi.com.
Escherichia coli as a Bioproduction Platform for Genistin
Escherichia coli has been extensively engineered for the production of genistein and, subsequently, genistin. Initial attempts focused on converting precursors like naringenin or p-coumaric acid into genistein nih.govkoreascience.kr. A key challenge in expressing plant P450 enzymes like IFS in E. coli is their hydrophobic membrane-bound anchor domain, which can lead to low solubility and functional expression nih.govfrontiersin.org. To overcome this, strategies such as removing membrane-bound structural domains of IFS and cytochrome P450 reductase (CPR) and creating hybrid fusion proteins (e.g., RcIFS-OsCPR hybrid) have been employed nih.govkoreascience.kr.
Research findings highlight the successful production of genistein in engineered E. coli:
| Precursor | Genistein Titer (mg/L) | Culture Conditions | Reference |
| Naringenin | 35 | Optimized laboratory scale | nih.govkoreascience.kr |
| p-Coumaric acid | 18.6 | Optimized laboratory scale | nih.govkoreascience.kr |
| Glucose + Glycerol (B35011) | 60.8 | Three-strain coculture system | researchgate.net |
To produce genistin, genistein needs to be glycosylated within the E. coli system. This has been achieved by introducing glycosyltransferases researchgate.netmdpi.com. For example, engineered E. coli strains overexpressing phosphoglucomutase (pgm) and glucose 1-phosphate uridyltransferase (galU) along with a specific glycosyltransferase (YjiC) have shown over 60% conversion of supplemented isoflavonoids to their glucosylated forms, including genistin, without additional UDP-glucose researchgate.net. De novo production of genistin from glycerol in E. coli has also been reported, with titers reaching 137.8 mg/L in shake flasks and 202.7 mg/L in a 3-L bioreactor through fed-batch fermentation researchgate.net.
Saccharomyces cerevisiae as a Bioproduction Platform for Genistin
Saccharomyces cerevisiae (yeast) is another favored host for heterologous biosynthesis, particularly due to its inherent advantage in expressing P450 enzymes mdpi.com. Early efforts focused on converting flavonoid precursors into isoflavonoids. For instance, expressing the IFS gene from licorice in yeast successfully synthesized genistein from naringenin frontiersin.org.
De novo synthesis of genistein in S. cerevisiae from simple sugars has been achieved by reconstituting the entire pathway, involving the co-expression of at least seven enzymes: phenylalanine ammonia lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), chalcone reductase (CHR), isoflavone synthase (IFS), and 2-hydroxyisoflavanone dehydratase (IFD) frontiersin.orgfrontiersin.orgnih.govnih.gov.
Research findings on genistein production in S. cerevisiae:
| Precursor | Genistein Titer (mg/L) | Culture Conditions | Reference |
| Naringenin | Up to 20 | IFS/CPR expression | frontiersin.org |
| Tyrosine | 6 | Co-culture with E. coli | frontiersin.orgfrontiersin.org |
| Tyrosine | 100 | Optimized co-culture conditions | frontiersin.org |
| Phenylalanine | 0.1 | Co-expression of seven genes | frontiersin.orgfrontiersin.org |
| Sucrose | 31.02 | Modular engineering (de novo) | nih.govnih.govdntb.gov.ua |
More recently, systematic engineering approaches in S. cerevisiae have enabled the de novo synthesis of genistein and its glycosylated derivatives, including genistin. By optimizing the genistein pathway through different combinations of IFS, CPR, and HID, and enhancing the UDP-glucose (UDPG) supply, strains capable of producing genistin have been developed mdpi.com. One study reported the production of 15.80 mg/L genistin in S. cerevisiae by introducing two separate glycosyltransferases and optimizing UDPG supply mdpi.com.
Metabolic Processing and Pharmacokinetics of Genistin in Preclinical Models
Enzymatic Hydrolysis of Genistin to Genistein (B1671435)
Genistin, being a glycoside, is not directly absorbed into the bloodstream in significant amounts. Its bioavailability is largely dependent on the hydrolysis of its sugar moiety, a process primarily facilitated by beta-glucosidase (β-GLU) enzymes mdpi.comresearchgate.netmdpi.com. This enzymatic deglycosylation, which occurs mainly in the gastrointestinal tract, converts genistin into its aglycone form, genistein mdpi.comresearchgate.netmdpi.com. Intestinal microflora play a crucial role in this hydrolysis, with bacterial β-glucosidases being key enzymes mdpi.comfrontiersin.org. Studies have shown that genistin can be rapidly transformed into genistein by fecal bacteria in vitro, with genistin levels decreasing and genistein levels increasing over time frontiersin.org.
Absorption and Systemic Distribution of Genistin and its Metabolites in Animal Models
Once converted to genistein, the aglycone is absorbed in the small intestine mdpi.com. Genistein undergoes extensive phase I and phase II metabolism, primarily in the gut barrier and subsequently in the liver mdpi.commdpi.com. Phase II metabolism involves conjugation with glucuronic acid and sulfate (B86663), forming glucuronide and sulfate conjugates mdpi.comnih.govthieme-connect.comfrontiersin.org. These conjugated forms are the predominant circulating metabolites, with unconjugated genistein typically present at much lower concentrations in plasma mdpi.comnih.gov.
Studies in rats have shown that genistein is rapidly absorbed, with a short Tmax (time to reach maximum plasma concentration) of less than 2 hours for the aglycone form after oral administration nih.gov. However, the Tmax can be extended when genistein is administered as part of soy protein nih.gov. Genistein and its conjugates are distributed to various tissues, including endocrine-responsive tissues such as the brain, liver, mammary glands, ovaries, prostate, testes, thyroid, and uterus, with concentrations showing dose-dependent increases nih.gov. The physiologically active aglycone form of genistein is found in tissues at fractions up to 100%, and its concentration in tissues is consistently higher than that observed in serum, where conjugated forms largely predominate (95-99%) nih.gov. Enterohepatic circulation is also a substantial factor in genistein pharmacokinetics, contributing to its prolonged half-life in vivo nih.govrepec.org.
Comparative Bioavailability Studies of Genistin and Genistein
Comparative studies on the oral bioavailability of genistin and genistein in animal models have yielded mixed results, with some indicating higher bioavailability for genistein (aglycone) and others suggesting genistin (glycoside) may have greater bioavailability.
In studies using freely moving unanesthetized rats with portal vein cannulation, genistein was readily bioavailable, detected in portal vein plasma as early as 15 minutes post-dosing acs.orgacs.orgnih.gov. The area under the concentration-time curve (AUC0-24h) values for total genistein and its conjugates were higher for genistein (54 µM·h) compared to genistin (24 µM·h) acs.orgacs.orgnih.gov. This suggests that the bioavailability of the aglycone is higher than its glycoside, and genistin is partially absorbed in its glycosidic form acs.orgacs.org.
The major route of genistin absorption appears to involve its deglycosylation to genistein, followed by the intestinal metabolism of genistein into glucuronides and sulfates wur.nl. The bioavailability of genistein can be influenced by factors such as its poor water solubility thieme-connect.com.
The following table summarizes comparative pharmacokinetic parameters observed in rats:
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC(0-infinity) (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Genistein | 40 (oral) | 2 | 4876.19 | 31269.66 | 30.75 | nih.gov |
| Genistin | 64 (as GT-glu, 40 as GT) (oral) | 8 | 3763.96 | 51221.08 | 48.66 | nih.gov |
Preclinical Pharmacokinetic Modeling of Genistin and its Derived Species
Physiologically-based pharmacokinetic (PBPK) models have been developed to quantify the internal and target-tissue dosimetry of genistein in preclinical animal models, particularly rats frontiersin.orgrepec.orgresearchgate.netnih.gov. These models incorporate complexities such as enterohepatic circulation, plasma protein binding of genistein and its conjugates, and multi-compartment descriptions of gastrointestinal and biliary transport repec.org.
An oral rat PBPK model for genistein, built using in vitro ADME (absorption, distribution, metabolism, excretion) input data, has been shown to predict in vivo pharmacokinetic values within a 2-fold error frontiersin.orgresearchgate.netnih.gov. This modeling approach is crucial for understanding the disposition of genistein and its metabolites, identifying sensitive parameters like intrinsic hepatic clearance and unbound fractions in plasma that impact predicted Cmax values frontiersin.orgnih.gov. These models can also be extrapolated to describe genistein dosimetry in humans and modified for other phytoestrogens repec.org.
The metabolism of genistein in rats primarily involves phase II reactions (glucuronidation and sulfation) in the liver, with a minor role for phase I reactions frontiersin.org. While free genistein is found in the urine of rats (up to 20% of the dose), in humans, genistein glucuronides and sulfates are predominantly recovered in urine, with virtually no free genistein mdpi.comfrontiersin.org.
Chemical Derivatization and Structural Modification of Genistin
Strategies for Regioselective Derivatization of Genistin
Regioselective derivatization is crucial for tailoring the properties of genistin analogues, as the position of modification can significantly influence the compound's biological profile nih.govfrontierspartnerships.orgnih.gov.
Glycosylation, the process of attaching a sugar moiety, is a significant strategy for modifying genistein (B1671435), leading to compounds like genistin itself. Genistin is formed by the 7-O-glycosylation of genistein nih.gov. This modification can enhance solubility, stability, and bioavailability nih.govrsc.org. Beyond the natural 7-O-glucoside (genistin), further glycosylation or the introduction of different sugar moieties can be explored. For instance, studies have investigated the biosynthesis of genistein glycosides through enzymatic post-modifications, including various glucopyranosides at the 7-O- and 4'-O-positions rsc.org. Both O-glycosidic and C-glycosidic linkages have been explored in the synthesis of genistein derivatives, with C-glycosidic derivatives often showing improved metabolic stability researchgate.net.
The genistein core structure, found in genistin, possesses three phenolic hydroxyl groups at positions C-5, C-7, and C-4' frontierspartnerships.orgresearchgate.net. While the C-7 position is naturally glycosylated in genistin, the C-5 and C-4' hydroxyl groups remain available for modification. Regioselective derivatization of these phenolic groups can be achieved through various chemical methods. For example, selective deprotonation using agents like tetrabutylammonium (B224687) hydroxide (B78521) can preferentially alkylate specific hydroxyl groups, such as the 7-OH group of genistein nih.govresearchgate.net. However, the 4'-OH group has been noted to be more reactive than the 7-OH group in certain esterification reactions researchgate.net. Modifications at these positions, such as O-acylation or O-alkylation, can lead to derivatives with altered biological profiles frontierspartnerships.orgresearchgate.net.
"Through-spacer" derivatization involves linking the genistein core to other functional moieties via bifunctional aliphatic linkers of varying lengths researchgate.netfrontierspartnerships.orgresearchgate.netnih.gov. This approach allows for the introduction of diverse chemical groups, such as heterocyclic moieties, to the genistein skeleton frontierspartnerships.org. This strategy has been developed to overcome challenges associated with direct glycosylation of complex multifunctional aglycones and to modulate molecular polarity researchgate.netresearchgate.net. For example, studies have prepared derivatives where the genistein ring system was linked to heterocyclic moieties with 2-carbon, 3-carbon, or 4-carbon spacers frontierspartnerships.org.
Phenolic Group Modifications of Genistin
Impact of Derivatization on Genistin's Biological Activity in Preclinical Models (e.g., cell cycle modulation, antiproliferative activity)
Derivatization of genistin and its aglycone, genistein, has been extensively explored to enhance their biological activities, particularly in preclinical models.
Antiproliferative Activity: Numerous studies have demonstrated that synthetic derivatives of genistein often exhibit superior antiproliferative activity compared to the parent compound researchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.comresearchgate.netnih.govmdpi.com. For instance, certain 1,3,5-triazine (B166579) analogues of genistein showed more potent antiproliferative activity against various cancer cell lines (e.g., MDA-MB-231, HeLa, HCT-116, Huh-7) than genistein itself nih.gov. Some of these derivatives exhibited IC50 values significantly lower than genistein nih.gov. Similarly, C-glycosylated genistein derivatives have shown improved antiproliferative effects in cancer cell lines such as HCT 116 and DU 145 researchgate.netresearchgate.net. Specific hexenose derivatives of genistein have also been reported to enhance antiproliferative activity more efficiently than genistein mdpi.com.
The following table summarizes some research findings on the antiproliferative activity of genistein derivatives:
| Compound Type / Modification Site | Cell Lines Tested | Key Findings on Antiproliferative Activity | Reference |
| 1,3,5-triazine analogues | MDA-MB-231, HeLa, HCT-116, Huh-7 | Most compounds superior to genistein; Compound 9i most potent against MDA-MB-231 (IC50 = 23.13 ± 1.29 µM) and HeLa (IC50 = 39.13 ± 0.89 µM) nih.gov. | nih.gov |
| C-glycosylated derivatives | HCT 116, DU 145 | Higher potency than genistein; metabolically stable researchgate.netresearchgate.net. | researchgate.netresearchgate.net |
| Hexenose derivatives | HCT 116, DU 145 | More efficient inhibition of clonogenic growth and EGFR phosphorylation than genistein mdpi.com. | mdpi.com |
| Through-spacer glycosylated (e.g., Ram-3) | Glioblastoma, breast, colon, prostate, lung, stomach cancer cell lines | Stronger inhibition of cell growth than genistein nih.gov. | nih.gov |
Cell Cycle Modulation: Genistein itself is known to modulate the cell cycle, inducing arrest at various phases (G0/G1, S, or G2/M) in different cancer cell lines researchgate.netmdpi.comnih.govnih.govmdpi.complos.orgthieme-connect.com. Derivatization can influence or enhance these effects. For example, some genistein derivatives, particularly those with a sugar moiety linked by a 2-5 carbon atom spacer, have been reported to block the cell cycle in the G2/M phase and disrupt mitotic spindle structure frontierspartnerships.org. Studies on C4'-substituted genistein derivatives have shown their ability to induce a p53-independent G1 cell-cycle arrest in human cancer cell lines researchgate.net. The position of substitution (e.g., C7 vs. C4') can lead to different mechanisms of action on the cell cycle nih.govresearchgate.net.
The following table summarizes the impact of genistein and its derivatives on cell cycle modulation:
| Compound / Modification | Cell Lines Tested | Cell Cycle Effect | Reference |
| Genistein (parent) | HeLa, various cancer cell lines | Decreased G1, increased S or G2/M phase arrest; increased apoptosis mdpi.comnih.govmdpi.comthieme-connect.com. | mdpi.comnih.govmdpi.comthieme-connect.com |
| Genistein derivatives (sugar moiety with 2-5 carbon spacer) | Various cancer cell lines | G2/M phase block, disruption of mitotic spindle, induced apoptosis frontierspartnerships.org. | frontierspartnerships.org |
| C4'-substituted genistein derivatives | HCT 116, DU 145, PC3 | p53-independent G1 cell-cycle arrest researchgate.net. | researchgate.net |
In addition to antiproliferative and cell cycle modulating effects, some genistein derivatives have also shown enhanced antibacterial and antifungal activities researchgate.netfrontierspartnerships.org. The modifications can also influence the interaction with molecular targets, such as tyrosine kinases and topoisomerase II, which are crucial for the observed biological effects frontierspartnerships.orgnih.govthieme-connect.com.
Advanced Analytical Methodologies for Genistin Research
Chromatographic Techniques for Genistin Separation and Quantification
Chromatographic methods offer high separation efficiency and sensitivity, making them indispensable for the qualitative and quantitative analysis of genistin and related compounds in complex samples.
High-Performance Liquid Chromatography (HPLC) for Genistin Analysis
High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the separation and quantification of genistin and genistein (B1671435) due to its precision, accuracy, reproducibility, and sensitivity neeligenetics.com. Reversed-phase HPLC (RP-HPLC) is commonly employed, often using C18 analytical columns scielo.brnih.govoup.com.
Various mobile phase compositions and chromatographic conditions have been optimized for diverse sample types. For instance, in the analysis of genistein in dietary supplements, a Zorbax Eclipse RP C18 column (250 mm × 4.6 mm I.D., 5 µm) was used with a mobile phase consisting of water, acetonitrile (B52724), and glacial acetic acid in a ratio of 67.5:25.0:7.5 (v/v), a flow rate of 1.5 mL/min, and UV detection at 260 nm, yielding a genistein retention time of 7.30 min neeligenetics.com. Another method for genistein and daidzein (B1669772) in soy milk utilized a 5 µm RP C18 column (250x4.6 mm) with a gradient elution of 80 mM tetra ethyl ammonium (B1175870) phosphate (B84403) (pH 2.5) and acetonitrile (70:30) at a flow rate of 1.1 mL/min, with UV detection at 254 nm scialert.net.
HPLC methods have demonstrated excellent performance characteristics. For instance, in the simultaneous determination of daidzein and genistein in soy-derived components, detection limits were reported as 4.81 µ g/100g for daidzein and 3.06 µ g/100g for genistein, with precision values of 2.73% and 2.88%, respectively journaljsrr.com. The mean recovery percentages for daidzein and genistein were 92.8% and 93.66%, respectively journaljsrr.com.
Table 1: Representative HPLC Parameters for Genistin/Genistein Analysis
| Parameter | Typical Range/Value | Application Context | Source |
| Column Type | C18 reversed-phase (e.g., Zorbax Eclipse RP C18, Cosmosil C18) | Soy dry extracts, dietary supplements, human plasma, soybeans, soy milk | neeligenetics.comscielo.broup.comscialert.netresearchgate.net |
| Mobile Phase | Aqueous solutions with acetonitrile or methanol (B129727), often with acetic or formic acid | General quantification in plant and biological matrices | neeligenetics.comscielo.brnih.govscialert.netresearchgate.net |
| Flow Rate | 0.8 – 1.5 mL/min | Separation and quantification of isoflavones | neeligenetics.comscialert.netjfda-online.com |
| Column Temperature | 40°C – 60°C | Enhanced separation efficiency | neeligenetics.comjfda-online.com |
| Detection Wavelength | 254 nm, 259 nm, 260 nm, 270 nm | Optimal absorbance for isoflavones | neeligenetics.comnih.govscialert.netresearchgate.netjfda-online.com |
| Retention Time (Genistein) | ~7.30 min (specific method) neeligenetics.com, ~16.08 min (specific method) researchgate.net, ~17.3 min (specific method) scialert.net | Varies significantly with chromatographic conditions | neeligenetics.comscialert.netresearchgate.net |
| Detection Limit (Genistein) | 0.189 ng/mL (genistin) jfda-online.com, 3.06 µ g/100g (genistein) journaljsrr.com, 0.53 pmoles (genistein) nih.gov | Quantification in various food and biological samples | nih.govjournaljsrr.comjfda-online.com |
| Recovery Percentage (Genistein) | 93.66% journaljsrr.com, 95% (from human plasma) researchgate.net | Assessment of extraction and analytical efficiency | journaljsrr.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Genistin and its Aglycones
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of genistein and other isoflavone (B191592) aglycones, particularly in food and biological samples nih.govjfda-online.com. While GC-MS offers high sensitivity, it typically requires a derivatization step, such as silylation, to make the relatively non-volatile isoflavones amenable to gas-phase separation nih.govjfda-online.comnih.gov. This often involves multiple sample preparation steps, including hydrolysis, purification (e.g., using Sep-Pak cartridges), and derivatization, which can be time-consuming jfda-online.com.
Despite the extensive sample preparation, GC-MS provides high sensitivity for the detection of total isoflavones jfda-online.com. For instance, an isotope dilution GC method with MS detection in selected ion monitoring (SIM) mode was developed to analyze daidzein, genistein, coumestrol, and lignans (B1203133) in food samples, using a vitreous silica (B1680970) column and a programmed oven temperature jfda-online.com. Detection limits for genistein in human urine by GC-MS have been reported as 1.3 ng/mL jfda-online.com and 5 ng/mL nih.gov. GC-MS has also been utilized in the phytochemical profiling of soybean genotypes, identifying various compounds including isoflavones nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Genistin Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for genistin research due to its exceptional sensitivity, selectivity, and often simpler sample preparation compared to GC-MS researchgate.netagriculturejournals.cz. LC-MS/MS is particularly effective for the simultaneous determination of genistin, its aglycone genistein, and their various metabolites (e.g., genistein 7β-O-glucuronide) in complex biological matrices such as bile, serum, urine, and follicular fluid researchgate.netagriculturejournals.czbohrium.comnih.govnih.gov.
Typical LC-MS/MS methods for genistin and genistein involve reversed-phase liquid chromatography coupled with electrospray ionization (ESI), often operated in negative ion mode, and multiple reaction monitoring (MRM) for enhanced specificity researchgate.netnih.govnih.govdergipark.org.tr. For example, a method for genistein and equol (B1671563) in human urine, serum, and follicular fluid used a gradient elution with 0.1% (v/v) formic acid in aqueous solution and 0.1% (v/v) formic acid in acetonitrile as mobile phases, with a column temperature of 40°C nih.gov.
LC-MS/MS methods achieve very low limits of detection (LODs). For genistein, LODs of 5 ng/mL in bovine plasma and milk agriculturejournals.cz, and 1 ng/mL in human urine have been reported nih.gov. The method linearity is typically excellent, with correlation coefficients (r²) often exceeding 0.99 researchgate.netnih.govnih.gov.
Table 2: Key LC-MS/MS Parameters and Performance for Genistin/Genistein Analysis
| Parameter | Typical Value/Range | Application Context | Source |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Detection of isoflavones and their conjugates | nih.govnih.govdergipark.org.tr |
| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for target analytes | researchgate.netnih.govnih.gov |
| Mobile Phase | Formic acid in water/acetonitrile or methanol | Optimized for separation of polar and non-polar isoflavones | nih.govnih.govdergipark.org.tr |
| Column Temperature | 40°C | Enhanced chromatographic resolution and peak shape | nih.gov |
| Linear Range | 0.1-50 µmol/L (genistin, genistein, genistein 7β-O-glucuronide) researchgate.net, 7.8-1000.0 ng/mL (serum) nih.gov | Wide applicability for varying concentrations in biological samples | researchgate.netnih.gov |
| Correlation Coefficient (r²) | >0.99 (genistein) researchgate.netnih.gov, 0.9948-0.9984 (serum) nih.gov | High linearity and reliability of quantification | researchgate.netnih.govnih.gov |
| Limit of Detection (LOD) | 5 ng/mL (genistein in plasma/milk) agriculturejournals.cz, 1 ng/mL (genistein in urine) nih.gov | Enables detection of trace amounts in biological fluids | agriculturejournals.cznih.gov |
| Recovery | >90% (urine) nih.gov, 71.2% to 93.6% (soybean) gigvvy.com | Indicates efficient extraction and minimal matrix effects | nih.govgigvvy.com |
Spectrophotometric Approaches for Genistin Quantification
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a relatively simple and cost-effective approach for the quantification of genistin and genistein.
UV-Visible Spectrophotometry Applications
UV-Visible spectrophotometry is a straightforward and suitable technique for the quantification of genistein and genistin, especially in matrices like soy dry extracts and other soy products scielo.brscielo.brnepjol.inforesearchgate.netscispace.com. The principle often involves the formation of a complex between flavonoids, such as genistein, and aluminum chloride (AlCl3). This complex formation results in an intense absorption band at a specific maximum wavelength (e.g., 382 nm) that is not present in the UV-Visible spectrum of genistein alone scielo.brscielo.brnepjol.inforesearchgate.net. This bathochromic shift indicates chelation between flavonoids containing 5-hydroxy-4-keto, 3-hydroxy-4-keto, or o-dihydroxyl systems and AlCl3 nepjol.info.
The method has been rigorously validated for various parameters. For instance, a developed UV-Visible spectrophotometric method for genistein and genistin in soy dry extracts showed linearity with a correlation coefficient (r²) of 0.9999, precision with a relative standard deviation (R.S.D.) less than 2%, and an accuracy (recovery) of 101.56% scielo.brscielo.brscispace.com. The optimal detection time after AlCl3 addition was determined to be 10 minutes, with the complex remaining stable for up to 240 minutes scielo.brscielo.br. While spectrophotometric methods are efficient and cost-effective for preliminary assays, HPLC is generally considered to provide more precise and accurate detection of genistein nepjol.info.
Sample Preparation and Extraction Techniques for Genistin Isolation from Biological and Plant Matrices
Effective sample preparation and extraction are critical steps in isolating genistin and its related compounds from complex biological and plant matrices, significantly impacting the accuracy and reliability of subsequent analytical measurements.
Various extraction methods are employed, depending on the matrix and the target analytes (glycosides vs. aglycones). Solvent extraction is a common approach, utilizing solvents such as methanol, ethanol (B145695), acetone, or acetonitrile, often with the addition of water or formic acid to optimize polarity and extraction efficiency dergipark.org.trmdpi.comscispace.comthieme-connect.com. For example, 60% aqueous ethanol has been found to be effective for solubilizing isoflavones, which possess both hydrophobic and hydrophilic regions scispace.com. Studies have also shown that interactions between methanol and genistein are more stable under alkaline conditions, increasing extraction efficiency mdpi.com.
Advanced extraction techniques are also utilized. Ultrasonic-assisted extraction (UAE) can significantly enhance extraction efficiency by disrupting plant cell walls, facilitating the release of compounds, and improving solvent penetration into the sample matrix oup.comscispace.com. For instance, ultrasonic extraction at 20 KHz showed excellent performance for aglycones scispace.com. Cloud point extraction (CPE) offers a simple, sensitive, and environmentally friendly alternative for preconcentration and determination of genistein from soybeans, using nonionic surfactants like Genapol X-080 oup.com. Optimal conditions for CPE of genistein from soybeans included 5% Genapol X-080 (v/v), a liquid/solid ratio of 25:1 mL/g, and ultrasonic-assisted extraction at 40°C for 45 minutes, achieving a preconcentration factor of approximately 16.5 oup.com.
For biological samples, enzymatic hydrolysis is frequently necessary to convert the glycosidic forms of isoflavones, such as genistin, into their aglycones (e.g., genistein), as the aglycones are generally considered the biologically active forms and are more readily absorbed nih.govresearchgate.netjfda-online.comnih.govresearchgate.netagriculturejournals.cznih.govnih.gov. Following hydrolysis, solid-phase extraction (SPE) is a common clean-up step to enrich and purify the analytes from interfering matrix components before chromatographic analysis jfda-online.comnih.govnih.gov.
Table 3: Common Sample Preparation and Extraction Techniques for Genistin/Genistein
| Technique | Principle/Methodology | Application/Purpose | Source |
| Solvent Extraction | Use of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile), often aqueous mixtures | General isolation from plant materials and food products | dergipark.org.trmdpi.comscispace.comthieme-connect.com |
| Ultrasonic-Assisted Extraction (UAE) | Application of ultrasonic waves to enhance cell disruption and solvent penetration | Improved extraction efficiency from plant matrices | oup.comscispace.com |
| Cloud Point Extraction (CPE) | Phase separation in micellar solutions using nonionic surfactants | Preconcentration and determination of genistein from complex matrices like soybeans | oup.com |
| Enzymatic Hydrolysis | Use of enzymes (e.g., β-glucuronidase, sulfatase) to cleave glycosidic bonds | Conversion of genistin to genistein (aglycone) in biological samples | nih.govresearchgate.netjfda-online.comnih.govresearchgate.netagriculturejournals.cznih.gov |
| Solid-Phase Extraction (SPE) | Adsorption and elution of analytes on a solid sorbent | Clean-up and enrichment of analytes from biological fluids | jfda-online.comnih.govnih.gov |
Mechanistic Research on Genistin Derived Genistein in Biological Systems
Molecular Targets of Genistin-Derived Genistein (B1671435)
Genistein interacts with a range of molecular targets, influencing key enzymatic activities and receptor functions within cells.
Tyrosine Kinase Inhibition by Genistin-Derived Genistein
Genistein is a well-established inhibitor of tyrosine-specific protein kinases (PTKs). spandidos-publications.comptfarm.ploup.comnih.govstressmarq.com This inhibition is competitive with respect to ATP, meaning genistein competes with ATP for binding to the kinase's active site, but noncompetitive with the protein substrate. ptfarm.plnih.govatsjournals.org Genistein has been shown to inhibit the activity of various tyrosine kinases, including epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), insulin (B600854) receptor, Abl, Fgr, Itk, Fyn, and Src. mdpi.comnih.gov For instance, it potently inhibits EGF-receptor activity, with an IC50 value of 2.6 µM/l. ptfarm.pl In cultured A431 cells, genistein decreased EGF-stimulated serine, threonine, and tyrosine phosphorylation, specifically inhibiting the EGF-stimulated increase in phosphotyrosine levels. nih.gov This broad-spectrum inhibition of PTKs suggests a significant role in modulating cellular processes regulated by these enzymes. atsjournals.orgnih.gov
Table 1: Examples of Tyrosine Kinases Inhibited by Genistein
| Tyrosine Kinase | Effect of Genistein | Citation |
|---|---|---|
| EGFR | Inhibition | ptfarm.plnih.govatsjournals.orgmdpi.comnih.gov |
| PDGFR | Inhibition | mdpi.comnih.gov |
| Insulin Receptor | Inhibition | mdpi.comnih.gov |
| Abl | Inhibition | mdpi.comnih.gov |
| Fgr | Inhibition | mdpi.comnih.gov |
| Itk | Inhibition | mdpi.comnih.gov |
| Fyn | Inhibition | mdpi.comnih.gov |
| Src | Inhibition | mdpi.comnih.gov |
Topoisomerase II Modulation by Genistin-Derived Genistein
Genistein also acts as an inhibitor of DNA topoisomerase II (Topo II). spandidos-publications.comptfarm.ploup.comstressmarq.com Topoisomerase II is a nuclear enzyme crucial for cellular replication, maintaining DNA topology by regulating DNA supercoils. ptfarm.plumed.pl Genistein inhibits the catalytic activity of Topo II by stabilizing a cleavable Topo-DNA complex, which can lead to protein-linked DNA strand breaks, cell growth suppression, and induction of differentiation in malignant cell lines. oup.comumed.pl This mechanism has implications for its anticancer activities, as it can induce DNA sequence rearrangements. umed.pl
Estrogen Receptor Binding and Modulation by Genistin-Derived Genistein (ERα and ERβ)
As a phytoestrogen, genistein possesses a structural similarity to 17β-estradiol (E2) and can interact with estrogen receptors (ERs). nih.govmdpi.comtandfonline.comptfarm.plmdpi.com Genistein exhibits a significantly higher binding affinity for estrogen receptor beta (ERβ) than for estrogen receptor alpha (ERα). mdpi.commdpi.comnih.govoup.comoup.comembopress.org Its affinity for ERβ can be up to 30 times higher than for ERα. mdpi.comembopress.org Despite its lower affinity for ERα, genistein has been shown to act as a full agonist for both ERα and ERβ in various cell culture reporter-gene assays and proliferation assays. oup.com However, in the ERβ-genistein complex, the transactivation helix (H12) does not adopt the distinctive 'agonist' position, instead lying in an orientation similar to that induced by ER antagonists, which is consistent with genistein's partial agonist character in ERβ. embopress.org This differential binding affinity and modulation of ERs contribute to its varied biological effects, including anti-estrogenic and estrogenic properties depending on the estrogen environment. mdpi.com
Table 2: Genistein's Binding Affinity to Estrogen Receptors
| Estrogen Receptor | Relative Binding Affinity (compared to ERα) | Functional Role | Citation |
|---|---|---|---|
| ERα | Lower | Can be modulated as agonist or antagonist depending on context | mdpi.commdpi.comnih.govoup.comoup.comembopress.org |
| ERβ | Significantly Higher (e.g., 20-30 fold) | Can act as a partial agonist | mdpi.commdpi.comnih.govoup.comoup.comembopress.org |
Other ATP-Utilizing Enzyme Interactions of Genistin-Derived Genistein
Beyond tyrosine kinases and topoisomerase II, genistein interacts with other ATP-utilizing enzymes. ptfarm.pl These enzymes share a common property of utilizing ATP in their enzymatic turnover. ptfarm.pl The mechanism of inhibition for such diverse enzymes is likely through genistein binding with a common, highly conserved sequence at or near the ATP-binding domain, leading to competitive inhibition with respect to ATP, despite no structural relationship between ATP and genistein. ptfarm.pl Examples include enzymes involved in phosphatidylinositol turnover. ptfarm.pl Genistein also inhibits both the ATP hydrolysis and ATP synthesis activities of mitochondrial ATP synthase, likely by targeting the F0 subunit. asm.org It has also been reported to inhibit alpha-glucosidase. stressmarq.com Furthermore, genistein can inhibit certain ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are involved in drug efflux. mdpi.comturkjps.orgfrontiersin.org
Cellular Signaling Pathway Modulation by Genistin-Derived Genistein
Genistein's influence extends to the modulation of various crucial cellular signaling pathways, affecting processes like cell proliferation, apoptosis, and metabolism.
PI3K/Akt/mTOR Pathway Regulation
Genistein actively regulates the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently deregulated in cancer and plays a critical role in cell growth, proliferation, survival, and protein synthesis. mdpi.commdpi.commdpi.comfrontiersin.orgwaocp.orgcellmolbiol.orgnih.govresearchgate.netnih.gov Genistein has been shown to deactivate the PI3K/Akt signaling pathway. mdpi.com It decreases protein expression of total Akt and phosphorylated Akt, suggesting its protective role against certain cancers through downregulation of this pathway. waocp.org In some contexts, genistein inhibits Akt phosphorylation. waocp.org Inhibition of mTOR by genistein can lead to the induction of autophagy and has been observed to attenuate phosphorylation of mTOR pathway components in endometrial cancer cells. waocp.orgnih.gov Genistein's targeting of the PI3K/Akt/mTOR axis is considered significant in carcinogenesis and metastasis, warranting further research. cellmolbiol.org
Table 3: Genistein's Modulation of PI3K/Akt/mTOR Pathway Components
| Pathway Component | Genistein's Effect | Observed Outcome | Citation |
|---|---|---|---|
| PI3K/Akt | Deactivation/Inhibition of phosphorylation | Decreased cell growth, apoptosis induction | mdpi.commdpi.commdpi.comwaocp.orgcellmolbiol.orgnih.govresearchgate.netnih.gov |
| mTOR | Inhibition of phosphorylation | Induction of autophagy, anti-tumor effects | mdpi.commdpi.comwaocp.orgcellmolbiol.orgnih.govresearchgate.netnih.gov |
MAPK/ERK Signaling Pathway Interventions
Genistein demonstrates significant intervention in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway, a cascade crucial for cell proliferation, migration, invasion, and death. encyclopedia.pubfishersci.ca Research indicates that Genistein can inhibit the metastatic potential of human cervical cancer cells (HeLa) by interfering with MAPK signaling pathways and FAK-paxillin activation. encyclopedia.pubfishersci.ca Furthermore, it has been shown to suppress the migration and invasion of squamous cell carcinoma (SK-MEL-28 cells) through the inhibition of Matrix Metalloproteinase-9 (MMP-9) expression and the interruption of specific transducers within the MAPK pathway, including MEK/ERK and JNK signaling pathways. encyclopedia.pubfishersci.ca
Genistein's interaction with the MAPK pathway can be concentration-dependent, exhibiting a dual function. In 16F10 melanoma cells, high concentrations (100 μM) of Genistein were found to inhibit cell adhesion, migration, and invasion by inactivating the FAK/paxillin (B1203293) signaling cascade and decreasing the phosphorylation of p38, ERK, and JNK. encyclopedia.pub Conversely, lower concentrations (12.5–50 μM) promoted both invasion and migration by activating the FAK/paxillin and MAPK signaling pathways. encyclopedia.pub Beyond its role in metastasis, Genistein also promotes apoptosis in HT29 colon cancer cells by modulating the caspase-3 and p38 MAPK signaling pathway.
Table 1: Genistein's Modulation of MAPK/ERK Pathway in Different Cell Lines
| Cell Line/Model | Genistein Concentration | Observed Effect on MAPK/ERK Pathway | Outcome | Source |
| HeLa (Cervical Cancer) | Dose-dependent | Interference with MAPK signaling, FAK-paxillin activation inhibited. | Inhibited metastatic potential. | encyclopedia.pubfishersci.ca |
| SK-MEL-28 (Squamous Cell Carcinoma) | Dose-dependent | Inhibition of MEK/ERK and JNK signaling, MMP-9 expression suppressed. | Suppressed migration and invasion. | encyclopedia.pubfishersci.ca |
| 16F10 (Melanoma) | 100 μM | Inactivation of FAK/paxillin, decreased p38, ERK, JNK phosphorylation. | Inhibited adhesion, migration, invasion, induced apoptosis. | encyclopedia.pub |
| 16F10 (Melanoma) | 12.5–50 μM | Activation of FAK/paxillin and MAPK signaling. | Promoted invasion and migration. | encyclopedia.pub |
| HT29 (Colon Cancer) | Not specified | Modulating p38 MAPK signaling. | Promoted apoptosis. | |
| HCC Model | Not specified | Inhibition of MAPK. | Blocks TPA-mediated metastasis. | encyclopedia.pub |
NF-κB Pathway Modulation
Genistein is recognized for its ability to modulate the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of immune responses, inflammation, and cell survival. encyclopedia.pub Its intervention in this pathway is critical for its reported anti-cancer and anti-inflammatory properties. Genistein effectively inhibits tumor growth and dissemination by modulating NF-κB activity. encyclopedia.pub In MDA-MB-231 cells, Genistein treatment induced apoptosis by inhibiting NF-κB activity via the Notch-1 signaling pathway, concurrently suppressing the expression of cyclin B1, Bcl-2, and Bcl-xL. encyclopedia.pub
Further studies indicate that Genistein can block tetradecanoylphorbol-13-acetate (TPA)-mediated metastasis by downregulating MMP-9 and Epidermal Growth Factor Receptor (EGFR), which subsequently suppresses NF-κB and AP-1 transcription factors and inhibits MAPK, IκB, and PI3K/Akt signaling pathways in hepatocellular carcinoma (HCC) models. encyclopedia.pub Genistein also prevents the activation and nuclear translocation of NF-κB. It has been observed to abolish TNF-α-induced NF-κB translocation and the phosphorylation of IκB kinase-α/β and IκBα. The compound can trigger apoptotic cell death by inhibiting the NF-κB pathway and modulating the levels of anti-apoptotic protein Bcl-2 and pro-apoptotic protein Bax in LoVo and HT-29 colon cancer cell lines.
In some contexts, Genistein's effect on NF-κB can be complex. In human cervical cancer cells (HeLa), lower doses of Genistein (0.001, 0.01, 0.1, and 1 µmol·L-1) were found to promote cell proliferation by activating Estrogen Receptor alpha (ERα), Akt, and nuclear NF-κB p65 protein, suggesting an estrogen receptor-mediated PI3K/Akt-NF-κB pathway involvement. This highlights the context-dependent nature of Genistein's effects. Additionally, Genistein suppresses the LPS-induced inflammatory response by inhibiting NF-κB following AMP-activated protein kinase (AMPK) activation in RAW 264.7 macrophages. Its neuroprotective effects in hypoxic-ischemic brain damage in neonatal mice are partly attributed to its ability to attenuate oxidative stress and neuroinflammation by regulating NF-κB signaling pathways.
Table 2: Genistein's Impact on NF-κB Pathway
| Cell Line/Model | Key Mechanism | Outcome/Effect | Source |
| MDA-MB-231 | Inhibition of NF-κB via Notch-1 | Induced apoptosis, suppressed cyclin B1, Bcl-2, Bcl-xL. | encyclopedia.pub |
| HCC Model | Suppression of NF-κB, AP-1; inhibition of MAPK, IκB, PI3K/Akt. | Blocks TPA-mediated metastasis, downregulates MMP-9, EGFR. | encyclopedia.pub |
| General | Prevents activation and nuclear translocation of NF-κB. | Broad anti-tumor effects. | |
| LoVo, HT-29 (Colon Cancer) | Inhibition of NF-κB, modulation of Bcl-2/Bax. | Triggered apoptotic cell death. | |
| RAW 264.7 Macrophages | Inhibition of NF-κB following AMPK activation. | Suppressed LPS-induced inflammatory response. | |
| Neonatal Mice (HIBD) | Regulation of NF-κB signaling. | Attenuated oxidative stress and neuroinflammation. | |
| Pancreatic Cancer Cells | NF-κB as downstream target of Notch. | Reduced NF-κB activity via Notch downregulation. |
Wnt/β-catenin Signaling Alterations
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development, cell proliferation, differentiation, and stemness maintenance, and its aberrant activation is implicated in various cancers. encyclopedia.pub Genistein has been shown to effectively modulate this pathway, contributing to its anti-cancer properties. It inhibits tumor growth and dissemination by modulating the Wnt/β-catenin pathway and affects cancer stem cell proliferation by acting on this signaling cascade. encyclopedia.pub
Specific research findings highlight Genistein's mechanisms:
In SW1116 colon cancer cells, Genistein lowered the level of WNT5a CpG island methylation.
It increased the expression of the secreted Frizzled-Related Protein 2 (sFRP2) gene by demethylating its silenced promoter in the colon cancer DLD-1 cell line, thereby inhibiting β-catenin-mediated Wnt signaling.
Genistein can increase Glycogen Synthase Kinase 3 beta (GSK-3β) expression, promote β-catenin binding to GSK-3β, and increase β-catenin phosphorylation, which collectively inhibits prostate cancer growth.
It attenuates Wnt-1-mediated cellular growth and reduces the expression of Wnt targets such as c-Myc and cyclin D1.
Genistein inhibits the Wnt/β-catenin pathway through epigenetic modifications that positively regulate the expression of several Wnt antagonists, including increased acetylation in the promoter region of the Dickkopf-Related Protein 1 (DKK1) gene by histone H3.
It can also inhibit β-catenin accumulation in the nucleus by promoting its degradation and regulating other Wnt pathway proteins like APC.
In tumor-transplanted nude mice, Genistein inhibited the Wnt/β-catenin signaling pathway by up-regulating the expression of GSK3β and E-cadherin protein, which subsequently inhibited the metastasis of colorectal cancer (CRC).
Table 3: Genistein's Effects on Wnt/β-catenin Pathway
| Cell Line/Model | Mechanism of Action | Outcome/Effect | Source |
| SW1116 (Colon Cancer) | Lowered WNT5a CpG island methylation. | Contributed to anti-colorectal cancer properties. | |
| DLD-1 (Colon Cancer) | Demethylated silenced sFRP2 promoter, increased sFRP2 expression. | Inhibited β-catenin-mediated Wnt signaling. | |
| Prostate Cancer | Increased GSK-3 expression, promoted β-catenin binding/phosphorylation. | Inhibited prostate cancer growth. | |
| Mammary Cell Lines | Enhanced β-catenin phosphorylation, restricted to cytosol; downregulated Wnt1 signaling. | Attenuated Wnt-1-mediated growth, decreased c-Myc, cyclin D1. | |
| SW480 (Colon Cancer) | Increased acetylation in DKK1 promoter by histone H3. | Inhibited Wnt pathway activity. | |
| Tumor-transplanted Nude Mice (CRC) | Up-regulated GSK3β and E-cadherin. | Inhibited CRC metastasis. |
JAK/STAT Pathway Engagement
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in cell growth, differentiation, immune responses, and apoptosis. encyclopedia.pub Genistein has been identified as a modulator of this pathway, contributing to its diverse biological effects. It effectively inhibits tumor growth and dissemination by modulating JAK/STAT signaling and affects cancer stem cell proliferation by acting on this pathway. encyclopedia.pub
Key findings regarding Genistein's engagement with the JAK/STAT pathway include:
Genistein targets components of the JAK/STAT signaling cascade, preventing the activation and nuclear translocation of NF-κB.
It specifically interacts with and suppresses IL-6 receptor-associated JAK2.
Genistein's targeting of STAT3 has also been reported in rheumatoid arthritis.
An in vitro study demonstrated that long-term exposure to Genistein significantly reduced cellular levels of the EGF receptor, which is upstream of the Akt and JAK/STAT pathway. This suggests that Genistein inactivates EGFR, thereby inhibiting the phosphorylation of its downstream molecules like JAK and Akt, leading to cell senescence and apoptosis via p53.
Genistein has been shown to disrupt JAK1/2 and Akt phosphorylation, which consequently prevents the phosphorylation activation of their downstream targets STAT3 and MDM2, restricting their localization to the cytoplasm.
In lactating mammary epithelial cells, Genistein directly represses the phosphorylation of STAT5, inhibiting new phosphorylation of STAT5 via prolactin. It has also been reported to inhibit the phosphorylation of STAT3, which is downstream of JAK2.
Genistein protects against epilepsy-induced brain injury by regulating the JAK2/STAT3 pathway.
In RAW264.7 macrophages, Genistein inhibited the recombinant ricin toxin-binding subunit B (RTB)-induced production of nitric oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), indicating the possible involvement of JAK2. A phosphoprotein analysis revealed that Genistein inhibited tyrosine phosphorylation targets associated with the downstream cascades of activated JAK-STAT receptors.
Table 4: Genistein's Engagement with JAK/STAT Pathway
| Target/Context | Mechanism of Action | Outcome/Effect | Source |
| JAK/STAT Cascade | Targets components, prevents activation/nuclear translocation of NF-κB. | Inhibits tumor growth and dissemination. | encyclopedia.pub |
| IL-6 Receptor | Suppresses IL-6 receptor-associated JAK2. | Specific inhibitory effect. | |
| STAT3 | Targets STAT3. | Reported in rheumatoid arthritis. | |
| EGFR (upstream) | Inactivates EGFR, inhibits downstream JAK/Akt phosphorylation. | Leads to cell senescence and apoptosis by p53. | |
| JAK1/2, Akt | Disrupts phosphorylation. | Prevents STAT3 and MDM2 activation/localization. | |
| STAT5 (Mammary Epithelial Cells) | Directly represses phosphorylation. | Inhibits milk production. | |
| Brain Injury (Epilepsy) | Regulates JAK2/STAT3 pathway. | Protective effect against brain damage. | |
| RAW264.7 Macrophages | Inhibits RTB-induced NO, TNF-α, IL-6 production (JAK2 involvement). | Suppresses inflammatory response. |
Notch Signaling Pathway Interactions
The Notch signaling pathway is fundamental for cell proliferation, differentiation, development, and homeostasis, and its dysregulation is linked to various human malignancies. encyclopedia.pub Genistein has been shown to interact with and modulate this pathway. It effectively inhibits tumor growth and dissemination by modulating Notch signaling and affects cancer stem cell proliferation by acting on this pathway. encyclopedia.pub
Specific interactions include:
Genistein treatment of MDA-MB-231 cells induced apoptosis by inhibiting NF-κB activity via the Notch-1 signaling pathway. encyclopedia.pub
Genistein modulates Wnt/β-catenin, Notch, and Hedgehog pathways, which are crucial for stemness maintenance and self-renewal. encyclopedia.pub
The interplay between Genistein and NF-κB modulates the Notch pathway.
Genistein prevents the activation of Notch1 and its downstream targets, thereby inhibiting growth and differentiation in colorectal cancer.
It suppresses colon cancer cell migratory potential by targeting Notch 1, disrupting NF-κB phosphorylation, and up-regulating E-cadherin.
Genistein also normalizes the balance of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMP) through the Notch2/Jagged1 pathway.
Down-regulation of Notch-1, particularly by Genistein, has been suggested as a novel therapeutic approach for pancreatic cancer, as it significantly increased apoptosis. Genistein has been identified as an active agent for the down-regulation of the Notch pathway.
Table 5: Genistein's Interactions with Notch Signaling Pathway
| Cell Line/Model | Mechanism of Action | Outcome/Effect | Source |
| MDA-MB-231 | Inhibits NF-κB activity via Notch-1. | Induced apoptosis. | encyclopedia.pub |
| Colorectal Cancer | Prevents activation of Notch1 and its downstream targets. | Inhibits growth and differentiation. | |
| Colon Cancer Cells | Targets Notch 1, disrupts NF-κB phosphorylation, up-regulates E-cadherin. | Suppresses migratory potential. | |
| General | Normalizes MMPs/TIMP balance via Notch2/Jagged1. | Modulates extracellular matrix. | |
| Pancreatic Cancer Cells | Down-regulates Notch-1 expression. | Significantly increased apoptosis. |
SHH (Sonic Hedgehog) Signaling Pathway Inhibition
The Sonic Hedgehog (SHH) signaling pathway is vital for normal development and tissue homeostasis, guiding cell differentiation, proliferation, and survival. Its aberrant activation is implicated in various cancers, particularly due to its role in regulating cancer stem cells (CSCs). encyclopedia.pub Genistein has demonstrated inhibitory effects on this pathway. It affects cancer stem cell proliferation by acting on SHH signaling. encyclopedia.pub
Specific inhibitory actions include:
Genistein inhibits nasopharyngeal cancer stem cells (NCSCs) through the suppression of SHH signaling. This inhibition led to reduced tumorsphere formation capacity, decreased EpCAM+ cells, downregulated NCSC markers, suppressed cell proliferation, and induced apoptosis of NCSCs.
Activation of SHH signaling by purmorphamine (B1684312) diminished Genistein's inhibitory effects on NCSCs, confirming the pathway's involvement.
Genistein inhibits the activities of renal CSCs by suppressing the Shh signaling pathway. It achieves this by downregulating the levels of Shh, Smo, Gli1, and Gli2.
In prostate cancer cells (TRAMP-C2 cells and Shh Light II cells), Genistein inhibits the Hedgehog signaling pathway. It significantly reduces Gli1 mRNA concentrations stimulated by Shh.
Genistein has been shown to reduce stemness and the CSC population in prostate and breast cancer cells through GLI1 inhibition.
More recent studies on nasopharyngeal, renal, and gastric cancer have found that Genistein suppresses Shh and GLI1 signaling, leading to a decrease in CD44 and other stem cell markers. It also inhibits proliferation and tumor spheroid formation and initiates apoptosis in these CSC types.
Table 6: Genistein's Inhibition of SHH Signaling Pathway
| Cell Line/Model | Mechanism of Action | Outcome/Effect | Source |
| NCSCs (Nasopharyngeal Cancer) | Suppression of SHH signaling. | Inhibited tumorsphere formation, decreased EpCAM+ cells, suppressed proliferation, induced apoptosis. | |
| Renal CSCs | Downregulation of Shh, Smo, Gli1, Gli2. | Inhibited activities of renal CSCs. | |
| TRAMP-C2, Shh Light II (Prostate Cancer) | Inhibits Hedgehog pathway, reduces Shh-stimulated Gli1 mRNA. | Inhibited Hedgehog pathway activity. | |
| Prostate, Breast, Nasopharyngeal, Renal, Gastric CSCs | GLI1 inhibition, suppresses Shh/GLI1 signaling. | Reduced stemness, CSC population, inhibited proliferation, induced apoptosis. |
AMPK Modulation
Genistein is a known modulator of the AMP-activated protein kinase (AMPK) pathway, a critical energy sensor that regulates cellular metabolism and energy homeostasis. Its activation by Genistein contributes to various beneficial metabolic effects.
Key findings regarding Genistein's AMPK modulation include:
Genistein ameliorates fat accumulation through AMPK activation in fatty acid-induced BRL cells. It remarkably improved fatty acid mixture-induced hepatocellular fat accumulation, inhibited the upregulation of genes related to fatty acid synthesis, and derepressed those associated with fatty acid oxidation.
Genistein promoted the phosphorylation of AMPK, which was suppressed by fatty acid, and this effect was significantly weakened by an AMPK inhibitor (compound C).
In the liver, Genistein activates AMPK. This activation inhibits high-fat–high-fructose diet (HFFD)-induced S6K1 activation, thereby improving insulin signaling in the liver.
Genistein limits lipogenesis by inhibiting LXR-α-SREBP1c and downregulating SREBP1c-dependent lipogenic genes such as Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD1).
It also induces fat oxidation by upregulating PPAR-α, Acyl-CoA Oxidase (ACO), Uncoupling Protein 2 (UCP2), and Carnitine Palmitoyltransferase I (CPT1) genes.
Genistein activates AMPK, which in turn downregulates phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C), a key enzyme in gluconeogenesis, potentially benefiting type 2 diabetes patients by maintaining glucose homeostasis.
Genistein indirectly activates AMPK by modulating the cellular ADP/AMP ratio, thereby adjusting energy homeostasis.
It significantly inhibited adipocyte differentiation and induced apoptosis in mature adipocytes through rapid AMPK activation.
Genistein enhances insulin sensitivity and reduces blood glucose levels in diabetic mice, again through AMPK activation.
AMPK activation, induced by Genistein, can inhibit NF-κB activity, leading to a reduction in pro-inflammatory cytokines.
Genistein prevents the LPS-induced decrease in AMPK phosphorylation in RAW 264.7 macrophages. It phosphorylates AMPK Thr-172 via the upstream kinase Ca2+/CaMKK, and reactive oxygen species (ROS) generated by Genistein are also implicated in its AMPK activation.
Table 7: Genistein's AMPK Modulation and Metabolic Effects
| Cell Line/Model | Mechanism of Action | Outcome/Effect | Source |
| BRL Cells (Fatty Acid-Induced) | Promoted AMPK phosphorylation. | Ameliorated fat accumulation, inhibited fatty acid synthesis genes, derepressed fatty acid oxidation genes. | |
| Liver (HFFD-fed mice) | Activated AMPK, inhibited S6K1. | Improved insulin signaling, limited lipogenesis, induced fat oxidation. | |
| HepG2 Cells | Activated AMPK, downregulated PEPCK-C. | Maintained glucose homeostasis (potential for T2DM). | |
| Adipocytes | Rapid AMPK activation. | Inhibited adipocyte differentiation, induced apoptosis. | |
| Diabetic Mice | AMPK activation. | Enhanced insulin sensitivity, reduced blood glucose. | |
| RAW 264.7 Macrophages | Prevented LPS-induced decrease in AMPK phosphorylation. | Suppressed inflammatory response by inhibiting NF-κB. |
PPARγ Pathway Activation
Genistin-derived genistein acts as a natural agonist of peroxisome proliferator-activated receptor gamma (PPARγ) researchgate.netd-nb.info. Activation of the PPARγ pathway by genistein has been demonstrated to play a crucial role in mitigating obesity-associated inflammation and improving insulin resistance, particularly in the context of breast cancer development researchgate.netd-nb.info. In vitro studies have shown that genistein can activate the PPARγ pathway, leading to the inhibition of inflammatory factors and reducing the transition of adipocytes into cancer-associated adipocytes (CAAs) researchgate.netd-nb.info. The specificity of this action is underscored by observations where PPARγ inhibitors counteract the effects of genistein in co-culture systems researchgate.net. This activation of PPARγ by genistein has also been reported to inhibit human osteosarcoma cells and prevent Alzheimer's disease-associated inflammation in cultured astrocytes nih.gov.
HIF-1α and VEGF Pathway Inhibition in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor progression. Genistin-derived genistein has been shown to possess antiangiogenic properties by interfering with key proangiogenic mediators. Specifically, genistein inhibits angiogenesis by preventing the transactivation of downstream effectors of hypoxia-inducible factor-1α (HIF-1α), such as vascular endothelial growth factor (VEGF) mdpi.commdpi.comresearchgate.net. This action results in a reduction of HIF-1α expression in various cancer cell lines, including human breast cancer cells (e.g., T-47D and MDA-MB-231) mdpi.commdpi.comresearchgate.net. Experimental evidence suggests that genistein can directly bind to HIF-1α in in vitro models of human breast cancer, further contributing to its antiangiogenic effects mdpi.comresearchgate.net. Beyond HIF-1α and VEGF, genistein also inhibits other proangiogenic mediators, including epithelial growth factor receptor (EGFR), matrix metalloproteinases (MMPs), and signaling pathways such as PI3K/Akt and MAPK/ERK mdpi.com.
Epigenetic Regulation by Genistin-Derived Genistein
Genistin-derived genistein significantly influences gene transcription through the modulation of epigenetic events, including DNA methylation and histone modifications nih.govnih.gov. These epigenetic alterations are crucial in cancer prevention and therapy, as they can reactivate silenced tumor suppressor genes.
DNA Methylation Modulations
Genistein's impact on DNA methylation patterns is a key aspect of its biological activity, affecting both global and promoter-specific methylation levels.
Genistein acts as a DNA demethylating agent by inhibiting the activity and expression of DNA methyltransferases (DNMTs) nih.goviiarjournals.orgresearchgate.netnih.gov. Studies have shown that genistein treatment significantly decreases the expression of DNMT1, DNMT3a, and DNMT3b, which are the three main DNMTs nih.goviiarjournals.org. Furthermore, molecular modeling studies suggest that genistein can directly interact with the catalytic domain of DNMT1, thereby competitively inhibiting the binding of hemimethylated DNA to this domain nih.gov. This inhibition of DNMT activity is a fundamental mechanism by which genistein influences gene expression.
A significant effect of genistein is its ability to induce promoter-specific hypomethylation of various tumor suppressor genes (TSGs), leading to their reactivation and increased expression iiarjournals.orgnih.govresearchgate.netnih.govnih.gov. This mechanism is critical for its anticancer properties. Research has demonstrated that genistein decreases DNA methylation in the promoter regions of genes such as:
p16 (INK4a) : A cell cycle regulator, its promoter hypomethylation by genistein leads to increased expression researchgate.netnih.gov.
p21 (WAF1/CIP1) : Involved in cell cycle arrest, genistein induces its expression through epigenetic mechanisms researchgate.netnih.gov.
FHIT (Fragile Histidine Triad) researchgate.netnih.gov
RUNX3 (Runt-related transcription factor 3) researchgate.netnih.gov
CDH1 (E-cadherin) researchgate.netnih.gov
PTEN (Phosphatase and tensin homolog) nih.govresearchgate.netnih.gov
SOCS1 (Suppressor of cytokine signaling 1) researchgate.netnih.gov
This promoter hypomethylation subsequently restores the transcription of these TSGs, contributing to the chemopreventive activity of genistein iiarjournals.orgnih.govresearchgate.netnih.gov.
Modulation of Key Cellular Processes by Genistin-Derived Genistein in Preclinical Models
Oxidative Stress Response
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth, invasion, and metastasis, as it ensures nutrient and oxygen supply to the expanding tumor mass. Genistein has demonstrated potent anti-angiogenic properties by modulating several pro-angiogenic factors and signaling pathways. It has been observed to repress the expression and secretion of angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) in various cancer cell lines, including human bladder cancer cells and thyroid carcinoma cells mdpi.comfrontiersin.orgmdpi.com.
Genistein's anti-angiogenic effects are also mediated through its interaction with crucial signaling pathways. It can bind to hypoxia-inducible factor-1α (HIF-1α), a key regulator of the angiogenic switch, thereby targeting the HIF-1α/HIF axis mdpi.com. The compound also inhibits the activation of proangiogenic proteins involved in the ERK/Akt/mTOR pathways and downregulates PI3K/Akt/HIF-1α and NF-κB signaling pathways, all of which contribute to neovascularization frontiersin.orgfrontiersin.orgtandfonline.com.
Studies on human umbilical vein endothelial cells (HUVECs) have revealed a bivalent dose-dependent effect of Genistein on angiogenesis: low concentrations (0.001–1 µM) can stimulate tube-like structure sprouting, while higher concentrations (25–100 µM) hinder angiogenesis mdpi.comthieme-connect.com. This modulation is associated with changes in the expression of Notch4 mRNA, its target genes (PBX1, PPARγ), and angiogenic regulators like bFGF, EGF, angiogenin, and ANGPT-2 thieme-connect.com.
Table 1: Genistein's Angiogenesis Inhibition Mechanisms and Effects
| Mechanism/Factor Modulated | Effect of Genistein | Cell/Model System | Reference |
| VEGF/PDGF Expression/Secretion | Repressed/Decreased | Human bladder cancer cells, Thyroid carcinoma cells, Mammary cancer cells, HUVECs | mdpi.comfrontiersin.orgmdpi.com |
| uPA, MMP-2, MMP-9 Expression | Repressed/Decreased | Human bladder cancer cells, Thyroid carcinoma cells, Human breast cancer cells | mdpi.comfrontiersin.orgtandfonline.com |
| PAI-1, Angiostatin, Endostatin, TSP-1 Levels | Upregulated | Human bladder cancer cells | mdpi.comfrontiersin.org |
| HIF-1α Signaling | Inhibited/Bound | Human BC model, Upregulated by hypoxia | mdpi.comfrontiersin.orgfrontiersin.org |
| ERK/Akt/mTOR Pathways | Inhibited Activation | General cancer models | frontiersin.orgtandfonline.com |
| PI3K/Akt/HIF-1α, NF-κB Signaling | Downregulated | General cancer models | frontiersin.orgfrontiersin.org |
| Endothelial Cell Proliferation/Tube Formation | Bivalent: Stimulated at low doses (0.001–1 µM), Inhibited at high doses (25–100 µM) | HUVECs | mdpi.comthieme-connect.com |
| Notch4 mRNA and target genes (PBX1, PPARγ) | Downregulated | HUVECs | thieme-connect.com |
| VEGFA, SMAD3, ANGPT-2 mRNA | Upregulated (in response to Genistein treatment) | HUVECs | thieme-connect.com |
| Cell-cell adhesion (VE-cadherin, connexin 43, integrin alpha V, multimerin) | Impaired/Downregulated | HUVECs | mdpi.com |
Matrix Metalloproteinase (MMP) and TIMP Expression Modulation
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in extracellular matrix (ECM) degradation, a process fundamental for cancer cell invasion and metastasis. Tissue Inhibitors of Metalloproteinases (TIMPs) are endogenous inhibitors that regulate MMP activity, and maintaining a balance between MMPs and TIMPs is vital for tissue homeostasis nih.govimrpress.com. Genistein has been shown to modulate the expression and activity of various MMPs and TIMPs, thereby impacting cancer progression.
Genistein effectively inhibits the invasive ability of cancer cells by modulating MMP-9 and tissue inhibitor of metalloproteinases 1 (TIMP-1) mdpi.com. In human cervical cancer (HeLa) cells, Genistein induced migration inhibition in a time-dependent manner by modulating the expression of MMP-9 and TIMP-1 nih.gov. In HT1080 human fibrosarcoma cells, Genistein at concentrations of 100 µmol/L and 200 µmol/L not only suppressed the conversion of latent MMP-2 and MMP-9 into active forms but also dramatically increased TIMP-1 mRNA content, reversing the imbalance between MMPs and TIMPs nih.gov.
In breast cancer cells, including estrogen-receptor-negative MDA-MB-231 and MCF-7 cell lines, Genistein downregulates the mRNA expression of several MMP family members (MMP-2, MMP-9, MT1-MMP, MT2-MMP, MT3-MMP) and their tissue inhibitors (TIMP-1, TIMP-2, TIMP-3), which functionally reduces the invasion of these cancer cells mdpi.comspandidos-publications.com. It also dose-dependently inhibits transforming growth factor beta1 (TGF-β1)-induced invasion and metastatic potential in human pancreatic cancer by downregulating MMP-2 and uPA expression mdpi.com. In lung cancer cells (A549), Genistein has been observed to downregulate MMP-2 mRNA and protein expression . Furthermore, in human osteoblast-like MG-63 cells, Genistein at 10 µM elevated the expression of MMP-13 and TIMP-1 jcpjournal.org.
Table 2: Genistein's Modulation of MMP and TIMP Expression
| Target Molecule | Effect of Genistein | Cell/Model System | Reference |
| MMP-9, TIMP-1 | Modulated/Inhibited invasion | HeLa cells | mdpi.comnih.gov |
| Latent MMP-2, MMP-9 Activation | Suppressed conversion to active forms | HT1080 human fibrosarcoma cells | nih.gov |
| TIMP-1 mRNA | Increased dramatically | HT1080 human fibrosarcoma cells | nih.gov |
| MMP-2, MMP-9, MT1-MMP, MT2-MMP, MT3-MMP mRNA | Downregulated transcription | MDA-MB-231, MCF-7 breast cancer cells | mdpi.comspandidos-publications.com |
| TIMP-1, TIMP-2, TIMP-3 mRNA | Downregulated transcription | MDA-MB-231, MCF-7 breast cancer cells | spandidos-publications.com |
| MMP-2, uPA Expression | Downregulated | Human pancreatic cancer cells (TGF-β1-induced) | mdpi.com |
| MMP-2 mRNA and protein | Downregulated | A549 lung cancer cells | |
| MMP-13, TIMP-1 Expression | Elevated | MG-63 human osteoblast-like cells | jcpjournal.org |
Epidermal Growth Factor Receptor (EGFR) Downregulation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, migration, and differentiation. Its overexpression or aberrant activation is frequently observed in various cancers and is associated with tumor progression and metastasis. Genistein has been shown to exert anti-cancer effects, in part, by influencing EGFR signaling.
Genistein can interfere with the activity of various proangiogenic mediators, including EGFR mdpi.commdpi.comtandfonline.com. It has been extensively reviewed that Genistein strongly inhibits angiogenesis in human breast cancer by interfering with EGFR activity and related signaling pathways such as PI3K/Akt and ERK1/2 mdpi.comtandfonline.com. Specifically, Genistein inhibits EGF-stimulated invasion in breast cancer by decreasing phosphorylated Akt and modulating the PI3K/Akt and EGFR/Akt/NF-κB pathways, which promote cellular differentiation and cancer cell death tandfonline.comresearchgate.net.
While some sources indicate Genistein's role in inhibiting EGFR phosphorylation and its downstream signaling in angiogenesis, it's worth noting that one study mentioned a controversial finding where this isoflavone (B191592) upregulates EGFR signaling and contributes to tumor development in advanced prostate cancer waocp.org. However, the predominant evidence points towards its inhibitory effects.
Table 3: Genistein's Effects on Epidermal Growth Factor Receptor (EGFR)
| Target/Pathway | Effect of Genistein | Cell/Model System | Reference |
| EGFR Activity | Interfered/Inhibited | Human breast cancer | mdpi.commdpi.comtandfonline.com |
| EGF-stimulated invasion | Decreased | Breast cancer cells | tandfonline.comresearchgate.net |
| Phosphorylated Akt | Decreased | Breast cancer cells | tandfonline.comresearchgate.net |
| PI3K/Akt and EGFR/Akt/NF-κB pathways | Modulated/Inhibited | Breast cancer cells | tandfonline.comresearchgate.net |
Metastasis and Invasion Inhibition
Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. This complex process involves several sequential steps, including cancer cell detachment, migration, invasion, survival in the circulatory system, and re-implantation. Genistein has demonstrated significant inhibitory activity at nearly every step of the metastatic cascade nih.gov.
Genistein effectively inhibits tumor growth and dissemination by modulating key cellular mechanisms, including the suppression of angiogenesis, the inhibition of epithelial–mesenchymal transition (EMT), and the regulation of cancer stem cell proliferation mdpi.com. It has been shown to inhibit the invasive ability of HeLa cells in a time-dependent manner mdpi.com. In human colon-rectal cancer (CRC) cells and murine orthotopic implantation models, Genistein inhibited invasiveness and metastasis formation mdpi.comoncotarget.com.
The anti-metastatic effects of Genistein are mediated through various molecular signaling pathways. It negatively influences the expression and activation of matrix-lysis enzymes, such as MMPs and the uPA system, which are crucial for ECM remodeling and degradation during invasion mdpi.comfrontiersin.org. Genistein can also inhibit the migration of various cancer cells, including rat prostate carcinoma cells, murine breast cancer, and melanoma cells nih.gov. In preclinical animal models, Genistein has been shown to inhibit prostate cancer metastasis in mice and reduce metastasis of murine colon cancer cells to the lungs nih.gov.
Table 4: Genistein's Metastasis and Invasion Inhibition Effects
| Effect/Process | Cell/Model System | Reference |
| Inhibition of tumor growth and dissemination | General cancer models | mdpi.com |
| Inhibition of invasive ability | HeLa cells, Human colon-rectal cancer (CRC) cells | mdpi.comoncotarget.com |
| Inhibition of metastasis formation | Murine orthotopic implantation models (CRC), Prostate cancer in mice, Murine colon cancer to lungs, Human hepatocellular carcinoma cells | mdpi.comnih.govoncotarget.com |
| Negative influence on matrix-lysis enzymes (MMPs, uPA) | General cancer models | mdpi.comfrontiersin.org |
| Decreased cell migration | Rat prostate carcinoma cells, Murine breast cancer, Melanoma cells | nih.gov |
Epithelial-Mesenchymal Transition (EMT) Reversal
Epithelial-Mesenchymal Transition (EMT) is a biological process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is a critical step in cancer progression, facilitating metastasis and invasion. Genistein has been widely reported to reverse EMT in various cancer types.
Genistein inactivates EMT-promoting proteins, including proangiogenesis factors like HIF-1α and VEGF, which are upregulated by hypoxia frontiersin.orgfrontiersin.org. In human colon cancer cells (HT-29), Genistein (200 µmol/L) decreased the expression of typical EMT molecules such as N-cadherin, Snail2/Slug, ZEB1, ZEB2, FOXC1, FOXC2, and TWIST1, while upregulating E-cadherin mdpi.comnih.govresearchgate.netresearchgate.net. This reversal was accompanied by the perturbation of the Notch-1/NF-κB axis and induction of apoptosis mdpi.comnih.govresearchgate.net.
In human pancreatic cancer cell line Panc-1, Genistein, through a Smad4-dependent signaling pathway, dose-dependently suppressed TGF-β1-induced EMT and invasiveness mdpi.com. Similarly, in human hepatocellular carcinoma (HCC), Genistein dose-dependently reversed EMT by partly suppressing nuclear factor of activated T cell 1 (NFAT1) expression mdpi.com. In gemcitabine-resistant pancreatic cancer cells, Genistein, in combination with a specific miR-223 inhibitor, reversed the EMT process, leading to a downregulation of mesenchymal markers (Slug, Vim, Snail, ZEB1, ZEB2) and enhancing drug sensitivity mdpi.com. Genistein also reversed endothelial growth factor (EGF)-induced EMT in laryngeal cancer cells (Hep-2 cell line), an effect further enhanced by trichostatin A (TSA) mdpi.comspandidos-publications.com. In head and neck cancer tumor-initiating cells (HNC-TICs), Genistein downregulated EMT inducers like Snail, ZEB1, and Slug, as well as vimentin, while upregulating E-cadherin mdpi.com.
Table 5: Genistein's Mechanisms in Epithelial-Mesenchymal Transition (EMT) Reversal
| EMT Marker/Pathway Modulated | Effect of Genistein | Cell/Model System | Reference |
| N-cadherin, Snail2/Slug, ZEB1, ZEB2, FOXC1, FOXC2, TWIST1 | Decreased expression | HT-29 human colon cancer cells | mdpi.comnih.govresearchgate.netresearchgate.net |
| E-cadherin | Upregulated expression | HT-29 human colon cancer cells, HNC-TICs | nih.govresearchgate.netresearchgate.netmdpi.com |
| Notch-1/NF-κB axis | Perturbed/Suppressed | HT-29 human colon cancer cells | mdpi.comnih.govresearchgate.net |
| TGF-β1-induced EMT and invasiveness | Suppressed (Smad4-dependent) | Panc-1 human pancreatic cancer cells | mdpi.com |
| NFAT1 expression | Partly suppressed | Human HCC cells | mdpi.com |
| Mesenchymal markers (Slug, Vim, Snail, ZEB1, ZEB2) | Downregulated | Gemcitabine-resistant pancreatic cancer cells | mdpi.com |
| EGF-induced EMT | Reversed | Hep-2 laryngeal cancer cells | mdpi.comspandidos-publications.com |
| Snail, ZEB1, Slug, Vimentin | Downregulated | HNC-TICs | mdpi.com |
Focal Adhesion Kinase (FAK)-Paxillin Activation Inhibition
Focal Adhesion Kinase (FAK) and paxillin are key proteins involved in focal adhesions (FAs), dynamic protein complexes that link the cytoskeleton to the extracellular matrix. Their activation is crucial for controlling cell migration, invasion, and metastasis. Genistein has been shown to influence these pathways, impacting cancer cell motility.
Genistein can inhibit the invasive ability of cancer cells, which is closely related to the abundance of focal adhesions mdpi.com. In human cervical cancer cells (HeLa), Genistein inhibited metastatic potential by interfering with MAPK signaling pathways and FAK-paxillin activation mdpi.com. Studies in melanoma cells (B16F10) revealed a dual effect of Genistein on FAK/paxillin signaling depending on concentration oncotarget.com. High doses (100 μM) of Genistein inactivated the FAK/paxillin signaling cascade, inhibiting cell adhesion, migration, and invasion mdpi.comoncotarget.com. This was associated with reduced levels of phospho-FAK/FAK and phospho-paxillin/paxillin, and decreased gene expression of FAK and paxillin oncotarget.com. Conversely, lower doses (12.5–50 μM) significantly promoted both invasion and migration by activating the FAK/paxillin and MAPK signaling pathways mdpi.comoncotarget.com.
Genistein's influence on the FAK/paxillin pathway also extends to other related proteins. In melanoma cells, it strongly regulated the protein levels of α-actinin, vinculin, and tensin-2 in a concentration-dependent manner, with higher doses inhibiting and lower doses enhancing their expression oncotarget.com. The downregulation of phosphorylated focal adhesion kinase and p-paxillin has also been observed in Genistein-treated melanoma cells frontiersin.org.
Table 6: Genistein's Effects on FAK-Paxillin Activation
| Target/Pathway | Effect of Genistein | Cell/Model System | Reference |
| FAK-paxillin activation | Inhibited | Human cervical cancer cells (HeLa) | mdpi.com |
| FAK/paxillin signaling cascade | Inactivated (high doses, 100 µM); Activated (low doses, 12.5-50 µM) | B16F10 melanoma cells | mdpi.comoncotarget.com |
| Phospho-FAK/FAK, Phospho-paxillin/paxillin | Reduced levels (high doses) | B16F10 melanoma cells | oncotarget.com |
| FAK, Paxillin gene expression | Decreased (high doses); Regulated in dual ways | B16F10 melanoma cells | oncotarget.com |
| α-actinin, vinculin, tensin-2 protein levels | Regulated concentration-dependently (inhibited at high doses, enhanced at low doses) | B16F10 melanoma cells | oncotarget.com |
Stem Cell Modulation
Cancer stem cells (CSCs), also known as tumor-initiating cells, represent a subpopulation of cancer cells with stem-like properties, including self-renewal, differentiation potential, and enhanced resistance to conventional therapies, contributing to tumor initiation, progression, and recurrence mdpi.comnih.gov. Genistein has emerged as an agent capable of modulating these stem cell characteristics.
Genistein effectively inhibits tumor growth and dissemination by regulating cancer stem cell proliferation mdpi.com. It has been shown to inhibit the gastric cancer cell stem-like properties, such as self-renewal ability, drug resistance, and tumorigenicity, which are associated with decreased expression of stemness-related genes and the drug resistance gene ABCG2 nih.govtandfonline.com. This reduced chemoresistance may also be linked to the inhibition of ERK 1/2 activity nih.govtandfonline.com.
Genistein's impact on CSCs is often mediated through specific signaling pathways. It can inhibit the Hedgehog pathway and interfere with CD44 expression in prostate cancer stem cells, leading to reduced tumor growth mdpi.com. In breast cancer stem cells (BCSCs), Genistein decreases the population of stem-like cells by downregulating the Hedgehog-Gli1 signaling pathway, which reduces stem cell survival by affecting SMO and/or Gli1 proteins tandfonline.comnih.govmdpi.com. It also influences differentiation via the PI3K/Akt and MEK/ERK pathways and inhibits mammosphere formation by altering paracrine secretion tandfonline.commdpi.com.
In human non-small cell lung cancer (NSCLC) cells, Genistein inhibited sphere formation aptitude and decreased the expression of stem-cell-related markers such as CD133, CD44, Bmi1, and Nanog. It also suppressed the migratory and invasive activities of these CSCs by modulating manganese superoxide (B77818) dismutase (MnSOD) and FoxM1 signaling pathways mdpi.comspandidos-publications.com. Similarly, in human renal cancer and nasopharyngeal cancer stemness eradication, Genistein inhibits proliferation and induces apoptosis by inhibiting the SHH signaling pathway mdpi.commdpi.comtandfonline.com.
Table 7: Genistein's Stem Cell Modulation Effects
| Stem Cell Property/Pathway Modulated | Effect of Genistein | Cell/Model System | Reference |
| Cancer stem cell proliferation | Regulated/Inhibited | General cancer models | mdpi.com |
| Self-renewal ability, drug resistance, tumorigenicity | Inhibited | Gastric cancer cells | nih.govtandfonline.com |
| Stemness-related genes, ABCG2 expression | Decreased | Gastric cancer cells | nih.govtandfonline.com |
| ERK 1/2 activity | Inhibited | Gastric cancer cells | nih.govtandfonline.com |
| Hedgehog pathway, CD44 expression | Inhibited/Interfered | Prostate cancer stem cells | mdpi.com |
| Hedgehog-Gli1 Signaling Pathway | Downregulated | Breast cancer stem cells (BCSCs), Gastric cancer cells, Nasopharyngeal cancer stem cells | tandfonline.commdpi.comtandfonline.comnih.govmdpi.comspandidos-publications.com |
| PI3K/Akt, MEK/ERK pathways | Influences differentiation | Breast cancer stem cells | tandfonline.commdpi.com |
| Mammosphere formation | Inhibited | Breast cancer cells | tandfonline.commdpi.com |
| Sphere formation aptitude, CD133, CD44, Bmi1, Nanog expression | Inhibited/Decreased | Human NSCLC cells | mdpi.comspandidos-publications.com |
| Migratory and invasive activities of CSCs | Suppressed (via MnSOD and FoxM1) | Human NSCLC cells | mdpi.comspandidos-publications.com |
| SHH signaling pathway | Inhibited | Human renal cancer, Nasopharyngeal cancer stemness | mdpi.commdpi.comtandfonline.com |
常见问题
Q. What are the primary biochemical properties of Genistin, and how do they influence its experimental applications?
Genistin (4′,5,7-Trihydroxyisoflavone 7-glucoside) is an isoflavone glucoside with a molecular weight of 432.38 g/mol (C₂₁H₂₀O₁₀). Its solubility in polar solvents (e.g., methanol, DMSO) and stability under varying pH/temperature conditions are critical for designing in vitro assays. Researchers must validate its purity via HPLC or NMR, as impurities can confound bioactivity results . Standard protocols for dissolution, storage (-20°C in inert atmospheres), and handling (light-sensitive) are essential to maintain reproducibility .
Q. What mechanistic pathways are targeted by Genistin in cancer models, and how are these studied experimentally?
Genistin modulates the FOXC1-mediated Wnt/β-catenin pathway, suppressing glioma cell proliferation and angiogenesis while inducing apoptosis . To validate these mechanisms, researchers employ:
- In vitro assays: Cell viability (MTT), apoptosis (Annexin V/PI staining), and angiogenesis (tube formation assays).
- Molecular techniques: siRNA knockdown of FOXC1, Western blotting for Wnt pathway proteins (e.g., β-catenin, cyclin D1).
- Dose-response curves (10–100 μM typical range) to establish IC₅₀ values .
Q. How can researchers optimize extraction and quantification methods for Genistin from natural sources?
Standardized extraction involves solvent partitioning (e.g., ethanol/water mixtures) followed by column chromatography (e.g., Sephadex LH-20). Quantification via HPLC-PDA (λ = 260 nm) with genistein as a reference standard ensures accuracy. Method validation must include recovery rates (>90%), linearity (R² > 0.99), and inter-day precision (CV < 5%) .
Advanced Research Questions
Q. How do contradictory findings on Genistin’s estrogenic activity arise, and what methodological adjustments resolve them?
Discrepancies in estrogen receptor (ER) activation studies often stem from cell-type specificity (ERα vs. ERβ predominance) or metabolite interference (e.g., genistein after deglycosylation). To address this:
- Use ER-isogenic cell lines (e.g., ERα-transfected HEK293) to isolate receptor-specific effects.
- Quantify Genistin metabolites (e.g., via LC-MS) in culture media to correlate bioactivity with metabolic stability .
Q. What experimental design considerations are critical for in vivo studies of Genistin’s neuroprotective effects?
Key factors include:
- Dosing regimen : Oral bioavailability of Genistin is low (~15%); thus, nanoparticle encapsulation or co-administration with absorption enhancers (e.g., piperine) may improve efficacy.
- Endpoint selection : Combine behavioral tests (e.g., Morris water maze) with biomarkers (e.g., Aβ42, TNF-α) to capture multimodal effects.
- Statistical power : Use G*Power to calculate sample sizes (n ≥ 8/group) to detect ≥30% effect sizes (α = 0.05, β = 0.2) .
Q. How can researchers reconcile Genistin’s pro-apoptotic effects in cancer with potential cytotoxicity in normal cells?
Differential effects may arise from cancer-specific metabolic vulnerabilities (e.g., Warburg effect). Strategies include:
- Selectivity assays : Compare IC₅₀ values in cancer vs. non-cancer cell lines (e.g., MCF-7 vs. MCF-10A).
- Transcriptomic profiling : RNA-seq to identify oncogenic pathways (e.g., PI3K/Akt) uniquely inhibited in malignant cells .
Q. What methodologies validate Genistin’s interactions with non-canonical targets (e.g., membrane receptors, epigenetic regulators)?
Advanced approaches include:
- Surface plasmon resonance (SPR) : To measure binding affinity (KD) for receptors like GPER1.
- ChIP-seq : For identifying histone modification changes (e.g., H3K27ac) post-treatment.
- Molecular docking : In silico modeling (AutoDock Vina) to predict interactions with novel targets .
Methodological & Ethical Considerations
Q. How should researchers address batch-to-batch variability in Genistin sourcing for preclinical studies?
Q. What ethical frameworks govern Genistin testing in animal models of chronic disease?
Follow ARRIVE 2.0 guidelines:
- Humane endpoints : Predefine criteria for euthanasia (e.g., tumor volume ≥10% body weight).
- 3Rs compliance : Use the minimum animal number justified by power analysis; replace in vivo with in silico models where feasible.
- IACUC approval : Document protocol adherence (e.g., analgesia during xenograft studies) .
Q. How can Genistin’s pharmacokinetic-pharmacodynamic (PK-PD) relationships be modeled to inform clinical translation?
Use compartmental modeling (e.g., NONMEM) with parameters derived from:
- ADME data : Plasma half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) from rodent studies.
- Biomarker correlations : Link plasma Genistin levels to PD outcomes (e.g., tumor growth inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
